molecular formula C9H12BrClFN B2447213 2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride CAS No. 2580248-51-5

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride

Cat. No. B2447213
CAS RN: 2580248-51-5
M. Wt: 268.55
InChI Key: BWFHJRDMJKHLNY-UHFFFAOYSA-N
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Description

“2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2580248-51-5 . It has a molecular weight of 268.56 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrFN.ClH/c1-9(2,12)7-4-3-6(11)5-8(7)10;/h3-5H,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by (Tan Bin, 2010) demonstrates the synthesis of related compounds from 2-bromo-1-(2-fluorophenyl)-1-propanone, highlighting the utility of this chemical in producing other significant compounds through amination and cyclization processes.
  • (Mourelle-Insua et al., 2016) developed enzymatic strategies for synthesizing enantioenriched amines from related bromophenol derivatives, demonstrating the potential of these compounds in synthesizing valuable precursors like Levofloxacin.

Photopolymerization and Photochemical Properties

  • Research by (Allen et al., 1994) investigated the photochemical and photopolymerization properties of related halogenated thioxanthones, providing insights into the use of similar bromo-fluorophenyl compounds in photoinitiation and photocuring activities.

Potential Biological Applications

  • A study by (Gevorgyan et al., 1989) focused on the synthesis and biological activity of related hydrochlorides, indicating the potential of these compounds in exploring biological activities.
  • (Xi et al., 2011) discussed the design and synthesis of analogs of a compound structurally similar to 2-(2-Bromo-4-fluorophenyl)propan-2-amine hydrochloride, emphasizing its potential as an α₁-adrenoceptor antagonist.

Crystallographic and Structural Analysis

  • The work of (Das et al., 2003) on the synthesis and crystal structure of related amino-fluorophenyl boronic acid highlights the significance of such compounds in understanding molecular structures and interactions.

Chemoselective Functionalization

  • Research by (Stroup et al., 2007) presented the chemoselective functionalization of a similar fluoropyridine compound, suggesting possible applications in selective synthesis processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound also has several precautionary statements associated with it, including recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN.ClH/c1-9(2,12)7-4-3-6(11)5-8(7)10;/h3-5H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFHJRDMJKHLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-fluorophenyl)propan-2-amine hydrochloride

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